Cas no 29376-68-9 (Thevetiaflavone)

Thevetiaflavone 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-
- ethyl prop-2-enoate, 2-methylprop-2-enoic acid, propane-1,2-diol, styrene
- Thevetiaflavone
- 5,4'-Dimethoxy-7-hydroxy-flavon
- 5-Methoxy-7,4'-dihydroxyflavon
- 5-methoxy-7,4'-dihydroxyflavone
- 5-O-methylacacetin
- 7,4'-dihydroxy-5-methoxy-flavone
- 7-Hydroxy-5,4'-dimethoxy-isoflavon
- apigenin 4',5-dimethyl ether
- apigenin 5,4'-dimethyl ether
- apigenin 5-monomethyl ether
- Apigenin 5-O-monomethyl ether
- Apigenin-5-methyl ether
- 4',7-Dihydroxy-5-methoxyflavone
- [ "" ]
- 7,4'-dihydroxy-5-methoxy-isoflavone
- 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-
- AKOS040740935
- SCHEMBL2874033
- CS-0016447
- MS-24040
- NCI60_040953
- NSC719158
- CHEMBL182265
- E88819
- NSC-719158
- 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-4H-chromen-4-one
- 29376-68-9
- 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one
- 2-Genistein-5-methyl ether
- LMPK12110956
- HY-N1157
- 5-o-methylapigenin
- DB-229427
-
- MDL: MFCD02683421
- インチ: InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
- InChIKey: YQABHAHJGSNVQR-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C2=CC=C(O)C=C2)OC3=CC(O)=CC(OC)=C13
計算された属性
- せいみつぶんしりょう: 284.06800
- どういたいしつりょう: 284.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 76Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.420
- ゆうかいてん: 263 ºC
- ふってん: 567.9 °C at 760 mmHg
- フラッシュポイント: 218.3 °C
- PSA: 79.90000
- LogP: 2.87980
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Thevetiaflavone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°C, protect from light
Thevetiaflavone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T67730-5 mg |
Thevetiaflavone |
29376-68-9 | 5mg |
¥4480.0 | 2021-09-07 | ||
TRC | T222075-5mg |
Thevetiaflavone |
29376-68-9 | 5mg |
$2962.00 | 2023-05-17 | ||
TRC | T222075-1mg |
Thevetiaflavone |
29376-68-9 | 1mg |
$896.00 | 2023-05-17 | ||
eNovation Chemicals LLC | K33959-5mg |
Thevetiaflavone |
29376-68-9 | 98% | 5mg |
$795 | 2025-02-28 | |
eNovation Chemicals LLC | K33959-5mg |
Thevetiaflavone |
29376-68-9 | 98% | 5mg |
$795 | 2025-03-03 | |
TRC | T222075-2.5mg |
Thevetiaflavone |
29376-68-9 | 2.5mg |
$ 1800.00 | 2023-09-06 | ||
Ambeed | A483175-5mg |
Thevetiaflavone |
29376-68-9 | 98+% | 5mg |
$481.0 | 2025-02-19 | |
eNovation Chemicals LLC | K33959-5mg |
Thevetiaflavone |
29376-68-9 | 98% | 5mg |
$795 | 2024-05-24 | |
MedChemExpress | HY-N1157-5mg |
Thevetiaflavone |
29376-68-9 | ≥98.0% | 5mg |
¥8000 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59802-5mg |
Thevetiaflavone |
29376-68-9 | 98% | 5mg |
¥7641.00 | 2023-09-07 |
Thevetiaflavone 関連文献
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
-
2. Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesisWei Li,Hui-Qin Chen,Hao Wang,Wen-Li Mei,Hao-Fu Dai Nat. Prod. Rep. 2021 38 528
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 5-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 5-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Thevetiaflavoneに関する追加情報
Thevetiaflavone (CAS No. 29376-68-9): A Comprehensive Overview of Its Biochemical Properties and Emerging Therapeutic Applications
Thevetiaflavone, a naturally occurring flavonoid derivative, is the active compound identified by the chemical identifier CAS No. 29376-68-9. This molecule has garnered significant attention in the field of pharmaceutical chemistry and biomedical research due to its diverse range of biochemical properties and potential therapeutic applications. Thevetiaflavone is primarily extracted from the flowers and leaves of Thevetia peruviana, a plant known for its traditional medicinal uses in various cultures.
Flavonoids, a class of polyphenolic compounds, are renowned for their antioxidant, anti-inflammatory, and anticancer properties. Among these, thevetiaflavone has emerged as a particularly promising candidate for further investigation. Its molecular structure, characterized by a flavone backbone with hydroxyl and methoxy substituents, contributes to its unique pharmacological profile. The presence of these functional groups enhances its ability to interact with various biological targets, making it a versatile compound in drug discovery.
Recent studies have highlighted the potent antioxidant activity of thevetiaflavone. Oxidative stress is a key factor in the pathogenesis of numerous chronic diseases, including neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Thevetiaflavone has been shown to scavenge reactive oxygen species (ROS) and inhibit the production of inflammatory mediators, thereby protecting cells from oxidative damage. This property makes it a potential therapeutic agent for conditions associated with oxidative stress.
In addition to its antioxidant effects, thevetiaflavone exhibits notable anti-inflammatory properties. Chronic inflammation is another critical factor in the development of various diseases, including cardiovascular disorders and certain types of cancer. Preclinical studies have demonstrated that thevetiaflavone can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest that thevetiaflavone may have therapeutic potential in managing inflammatory conditions.
The anticancer potential of thevetiaflavone has also been extensively studied. Cancer cells are characterized by uncontrolled cell growth and resistance to apoptosis. Thevetiaflavone has been found to induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Furthermore, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways such as the PI3K/Akt pathway. These mechanisms make thevetiaflavone a promising candidate for developing novel anticancer therapies.
Emerging research has also explored the neuroprotective effects of thevetiaflavone. Neurodegenerative diseases are often associated with neuronal oxidative stress and inflammation. Thevetiaflavone has been shown to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inhibiting inflammatory responses. These findings suggest that thevetiaflavone could be developed into a therapeutic agent for treating neurodegenerative disorders.
The potential cardioprotective effects of thevetiaflavone are another area of interest. Cardiovascular diseases are among the leading causes of mortality worldwide. Thevetiaflavone has been found to improve endothelial function by promoting nitric oxide (NO) production and inhibiting endothelial dysfunction-related enzymes such as endothelial nitric oxide synthase (eNOS). Additionally, it can reduce cholesterol levels and prevent platelet aggregation, thereby lowering the risk of cardiovascular events.
The antimicrobial properties of thevetiaflavone have also been investigated. Antibiotic resistance is a growing concern in global healthcare, necessitating the discovery of novel antimicrobial agents. Thevetiaflavone has demonstrated activity against various bacterial and fungal strains by disrupting microbial cell membranes and inhibiting key metabolic pathways. This property makes it a potential candidate for developing new antimicrobial therapies.
The pharmacokinetic profile of thevetiaflavone is another important aspect to consider. Studies have shown that the compound exhibits good oral bioavailability and can be distributed widely throughout the body upon administration. However, its half-life is relatively short, which may necessitate repeated dosing or formulation strategies to maintain therapeutic levels.
Future directions in research on thevetiaflavone include optimizing its delivery systems to enhance bioavailability and exploring combination therapies with other drugs to improve efficacy. Additionally, further clinical trials are needed to validate its therapeutic potential in human populations.
